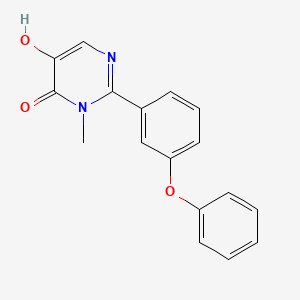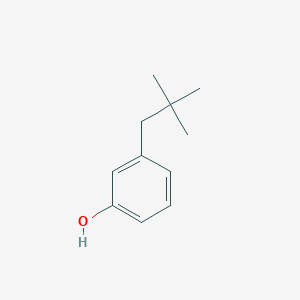![molecular formula C18H22N2O4S B13869848 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenoxy ring, which is further connected to an ethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling with Phenol: The sulfamoyl chloride is then reacted with 4-hydroxyphenylacetic acid under basic conditions to form the sulfamoylphenoxy intermediate.
Acylation: The final step involves the acylation of the sulfamoylphenoxy intermediate with ethyl acetate in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenoxy and ethylacetamide moieties can interact with hydrophobic regions of proteins, influencing their activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-(methylthio)phenyl)acetamide
- N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide
Uniqueness
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical processes.
Propiedades
Fórmula molecular |
C18H22N2O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-4-19-18(21)12-24-15-7-9-16(10-8-15)25(22,23)20-17-11-13(2)5-6-14(17)3/h5-11,20H,4,12H2,1-3H3,(H,19,21) |
Clave InChI |
XOIOQXJNDUCHCN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)
![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)



![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)






